molecular formula C11H14ClFN2 B3057988 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine CAS No. 869947-16-0

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine

Cat. No.: B3057988
CAS No.: 869947-16-0
M. Wt: 228.69 g/mol
InChI Key: KRFOGHPIUODJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine is a compound belonging to the phenylpiperazine class. It has been identified as a psychoactive substance and has been sold as a designer drug . This compound is known for its structural similarity to other phenylpiperazines, which are often used in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its interactions with biological systems, including its effects on neurotransmitter receptors and its potential as a pharmacological tool.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine can be compared with other phenylpiperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which contribute to its distinct chemical and pharmacological properties.

Biological Activity

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine, also known as 1-(3-chloro-4-fluorobenzyl)piperazine (1-CFBP), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

1-CFBP has the molecular formula C10H12ClFN2 and a molecular weight of approximately 216.67 g/mol. The compound features a piperazine ring substituted with a 3-chloro-4-fluorophenyl group, enhancing its lipophilicity and receptor binding potential compared to related compounds.

Biological Activities

1-CFBP exhibits a broad spectrum of biological activities, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for cosmetic applications aimed at skin lightening and treating hyperpigmentation disorders.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of 1-CFBP demonstrate antibacterial activity against various pathogens, suggesting potential use in treating bacterial infections.
  • Potential as a Radioligand : The compound can be modified to create radioligands for imaging or therapeutic purposes by incorporating radioisotopes that target specific biological receptors.

Synthesis

The synthesis of 1-CFBP typically involves reactions such as:

  • N-Alkylation : The reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate.
  • Deprotection : Removal of protective groups using trifluoroacetic acid (TFA).
  • Condensation : Formation of various piperazine-amides through reaction with aryl or heteroaryl compounds.

Research Findings

Recent studies have quantified the inhibitory effects of 1-CFBP derivatives on tyrosinase activity. The following table summarizes the IC50 values (the concentration required to inhibit 50% of enzyme activity) for selected compounds:

CompoundIC50 (μM)Reference
1-CFBP1.73
Compound A0.19
Compound B4.43
Kojic Acid (control)17.76

These results indicate that modifications to the piperazine core can enhance inhibitory potency, making it a promising scaffold for drug development.

Case Study 1: Tyrosinase Inhibition

A study focused on the design and synthesis of new benzamide compounds containing the 3-chloro-4-fluorophenyl motif demonstrated that compounds derived from 1-CFBP exhibited improved inhibition compared to traditional inhibitors like kojic acid. The study highlighted the importance of specific substituents in enhancing binding affinity and enzymatic inhibition.

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The derivatives showed MIC values ranging from 3.12 to 12.5 μg/mL, indicating that modifications to the piperazine structure could yield potent antimicrobial agents.

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c12-10-7-9(1-2-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFOGHPIUODJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252107
Record name 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869947-16-0
Record name 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.